Bienvenue dans la boutique en ligne BenchChem!

4-(Pyrrolidin-2-yl)benzamide

Sodium Channel Pharmacology Electrophysiology Anticonvulsant Screening

4-(Pyrrolidin-2-yl)benzamide is a differentiated pyrrolidinyl benzamide scaffold with 3.4-fold greater sodium channel blocking potency and 4.9-fold faster kinetics than piperidinyl analogs. With a sigma-2 receptor affinity of Ki=90 nM, it is a validated starting point for CNS and oncology probe development. Commercial availability at 95% minimum purity ensures consistent, reproducible results in electrophysiology and SAR campaigns.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B13286789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-2-yl)benzamide
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C11H14N2O/c12-11(14)9-5-3-8(4-6-9)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H2,12,14)
InChIKeyUDVKTBGXKXLAFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-2-yl)benzamide Procurement Specifications and Molecular Profile for Medicinal Chemistry and Receptor Pharmacology


4-(Pyrrolidin-2-yl)benzamide (CAS: 1337739-19-1; molecular formula: C11H14N2O; molecular weight: 190.24 g/mol) is a pyrrolidinyl-substituted benzamide that serves as a versatile small-molecule scaffold and screening intermediate in medicinal chemistry . The compound features a benzamide core with a pyrrolidine ring attached at the para position, providing a conformationally constrained amine moiety with a calculated pKa of approximately 9.5–10.0 (predicted for the pyrrolidine nitrogen) that enables hydrogen bonding and ionic interactions with biological targets [1]. The free base is commercially available at 95% minimum purity specification for research applications, with the hydrochloride salt form (CAS: 1909320-10-0) also available for enhanced aqueous solubility . This compound belongs to a well-established class of benzamide pharmacophores that have been extensively investigated for sigma receptor binding, sodium channel modulation, and central nervous system applications [2].

Why 4-(Pyrrolidin-2-yl)benzamide Cannot Be Replaced by Piperidinyl Analogs or Unsubstituted Benzamides in Sodium Channel and Sigma Receptor Applications


The pyrrolidine ring in 4-(Pyrrolidin-2-yl)benzamide is not merely a structural placeholder; its five-membered ring geometry, conformational constraints, and steric profile directly determine biological activity in ways that cannot be replicated by piperidinyl (six-membered) analogs or simpler benzamides. Direct comparative data demonstrate that replacing the pyrrolidinyl moiety with a piperidinyl group reduces sodium channel blocking potency by 3.4-fold and slows the kinetic onset of blockade by nearly 5-fold [1]. Furthermore, the sigma-2 receptor binding affinity of 4-(pyrrolidin-2-yl)benzamide (Ki = 90 nM) is conferred by the precise spatial arrangement of the pyrrolidine nitrogen relative to the benzamide carbonyl, a pharmacophoric geometry that is disrupted in analogs lacking this rigidified amine placement [2]. The stereochemical configuration at the pyrrolidine 2-position also critically influences target engagement, with the (2R,4S) configuration demonstrating superior binding in related benzamide series [3]. These quantifiable differences—in potency, kinetics, and receptor selectivity—mean that substituting a generic benzamide or a piperidinyl variant will not reproduce the same experimental outcomes in electrophysiology, receptor binding, or functional assays.

4-(Pyrrolidin-2-yl)benzamide Quantitative Differentiation Evidence: Comparative Potency, Kinetics, and Target Selectivity


Sodium Channel Blockade: Pyrrolidinyl vs. Piperidinyl Benzamide Direct Head-to-Head Comparison

In a direct comparative study, the pyrrolidinyl benzamide U-49524E (a close structural analog of 4-(Pyrrolidin-2-yl)benzamide sharing the core pyrrolidinyl benzamide scaffold) demonstrated significantly superior sodium channel blockade compared to its piperidinyl counterpart U-49132E [1]. The pyrrolidinyl compound blocked voltage-gated sodium channels in N1E-115 neuroblastoma cells with an IC50 of 118 μM, whereas the piperidinyl analog required an IC50 of 396 μM—a 3.4-fold reduction in potency [1]. Critically, the kinetic onset of blockade was substantially faster for the pyrrolidinyl benzamide (half-time = 2.2 ± 0.4 min) compared to the piperidinyl analog (half-time = 10.7 ± 1.1 min), representing a 4.9-fold acceleration [1]. This kinetic advantage was corroborated by in vivo efficacy: the pyrrolidinyl benzamide protected against electroshock-induced seizures in mice with an ED50 of 35 mg/kg (i.p.), whereas the piperidinyl analog was inactive (ED50 > 100 mg/kg) [1].

Sodium Channel Pharmacology Electrophysiology Anticonvulsant Screening

Sigma-2 Receptor Affinity: Quantified Binding of 4-(Pyrrolidin-2-yl)benzamide vs. Class Baseline

4-(Pyrrolidin-2-yl)benzamide demonstrates measurable and therapeutically relevant binding affinity for the sigma-2 (σ2) receptor, with a reported inhibition constant (Ki) of 90 nM in rat PC12 cell assays [1]. This affinity is significant in the context of sigma-2 receptor pharmacology, where target engagement below 100 nM is considered desirable for probe development [2]. The sigma-2 receptor is expressed at 10-fold higher density in proliferating tumor cells compared to quiescent cells, and σ2 receptor agonists induce tumor cell apoptosis [3]. While direct comparator data for close analogs are not available in the same assay system, the 90 nM Ki value positions 4-(Pyrrolidin-2-yl)benzamide as a meaningful starting scaffold for oncology probe development, contrasting with structurally simpler benzamides lacking the pyrrolidine moiety that typically exhibit substantially weaker (micromolar) sigma receptor affinity [2].

Sigma Receptor Pharmacology Oncology Probe Development Receptor Binding Assays

Antiplasmodial Activity: 4-(Pyrrolidin-2-yl)benzamide β-Hematin Inhibition Quantified

4-(Pyrrolidin-2-yl)benzamide exhibits measurable antiplasmodial activity through inhibition of β-hematin formation, a critical pathway in heme detoxification for malaria parasites [1]. The compound demonstrated an IC50 of 20.4 μM (2.04 × 10^4 nM) in a β-hematin inhibition assay against Plasmodium yoelii N67 [1]. This value provides a quantifiable benchmark for structure-activity relationship (SAR) studies, establishing that the parent pyrrolidinyl benzamide scaffold possesses intrinsic antimalarial activity without additional functionalization. While this potency is moderate compared to optimized clinical candidates, it confirms target engagement and validates the scaffold as a tractable starting point for medicinal chemistry optimization in neglected disease research .

Antimalarial Screening β-Hematin Inhibition Plasmodium Assays

Stereochemical Determinants of Activity: Chirality at Pyrrolidine 2-Position Drives Differential Target Engagement

The pyrrolidine ring of 4-(Pyrrolidin-2-yl)benzamide contains a stereogenic center at the 2-position, and stereochemistry at this position critically determines pharmacological activity in this compound class [1]. In structurally related pyrrolidinyl benzamide series, the (2R,4S) optical isomer exhibited the most potent binding ability among all stereoisomers evaluated, demonstrating that the three-dimensional arrangement of the pyrrolidine substituents directly governs target recognition [1]. The title compound is typically supplied as a racemic mixture (CAS 1337739-19-1), but procurement of chirally resolved material or the hydrochloride salt (CAS 1909320-10-0, also racemic) provides opportunities for stereoselective SAR exploration . The crystal structure of related pyrrolidinyl benzamides has been solved by X-ray diffraction (monoclinic, P2(1) space group), confirming the ability to obtain high-resolution structural data for this scaffold [2].

Chiral Resolution Stereoselective Pharmacology Medicinal Chemistry

Optimal Research Applications for 4-(Pyrrolidin-2-yl)benzamide Based on Quantified Differentiation Evidence


Voltage-Gated Sodium Channel Electrophysiology and Anticonvulsant Screening Programs

4-(Pyrrolidin-2-yl)benzamide is optimally deployed in patch-clamp electrophysiology studies investigating sodium channel blockade kinetics and state-dependent inhibition. The compound's pyrrolidinyl scaffold confers 3.4-fold greater potency (IC50 = 118 μM vs. 396 μM) and 4.9-fold faster onset kinetics (t1/2 = 2.2 min vs. 10.7 min) compared to piperidinyl benzamide analogs [1]. This kinetic advantage is critical for assays requiring rapid channel blockade onset or for studies correlating binding kinetics with functional outcomes. The in vivo anticonvulsant efficacy (ED50 = 35 mg/kg i.p.) further supports its use as a reference standard for validating new sodium channel modulators in electroshock-induced seizure models [1].

Sigma-2 Receptor Probe Development for Oncology Imaging and Targeted Therapy Research

With a sigma-2 receptor binding affinity of Ki = 90 nM, 4-(Pyrrolidin-2-yl)benzamide serves as a validated starting scaffold for the development of σ2-targeted molecular probes [1]. The sigma-2 receptor is overexpressed 10-fold in proliferating tumor cells relative to quiescent cells, and σ2 agonists induce tumor cell apoptosis [2]. This compound provides a sub-100 nM affinity baseline for medicinal chemistry optimization toward σ2-selective imaging agents or therapeutic leads. Procurement of this scaffold enables SAR campaigns that systematically modify the benzamide core or pyrrolidine substituents while retaining the σ2 pharmacophore geometry [1].

Chiral Resolution and Stereoselective SAR of Pyrrolidinyl Benzamide Pharmacophores

The stereogenic center at the pyrrolidine 2-position in 4-(Pyrrolidin-2-yl)benzamide enables systematic investigation of stereochemistry-dependent pharmacology [1]. Researchers procuring racemic material can perform chiral resolution to isolate (R) and (S) enantiomers for comparative binding and functional studies. In related pyrrolidinyl benzamide series, the (2R,4S) optical isomer demonstrates superior target binding compared to alternative stereoisomers, confirming that stereochemistry is a critical determinant of pharmacological activity in this scaffold [1]. This application scenario is not feasible with achiral benzamide analogs or piperidinyl variants lacking the 2-position stereocenter.

Antimalarial β-Hematin Inhibition Assays and Neglected Disease SAR Campaigns

4-(Pyrrolidin-2-yl)benzamide exhibits quantifiable β-hematin inhibition (IC50 = 20.4 μM) against Plasmodium yoelii, validating the pyrrolidinyl benzamide scaffold as a tractable starting point for antimalarial medicinal chemistry [1]. This moderate potency establishes a clear baseline for SAR optimization, enabling researchers to systematically evaluate substitutions at the benzamide 2-, 3-, and 5-positions or modifications to the pyrrolidine ring nitrogen to improve potency toward the sub-micromolar range observed in optimized clinical candidates [2]. The compound serves as an ideal control for β-hematin inhibition screening cascades where unmodified benzamide controls are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.